molecular formula C13H18N2O B3303303 2-(Phenylamino)-1-(piperidin-1-yl)ethan-1-one CAS No. 92032-55-8

2-(Phenylamino)-1-(piperidin-1-yl)ethan-1-one

Cat. No.: B3303303
CAS No.: 92032-55-8
M. Wt: 218.29 g/mol
InChI Key: HSBBNLFNMOOMMR-UHFFFAOYSA-N
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Description

2-(Phenylamino)-1-(piperidin-1-yl)ethan-1-one is an organic compound with the molecular formula C13H18N2O and a molecular weight of 218.29 g/mol . Its CAS Registry Number is 92032-55-8 . This compound is part of a class of 1-phenyl-2-(phenylamino)ethanone derivatives that have been investigated in scientific research for their potential as novel MCR-1 inhibitors . The MCR-1 protein is a plasmid-mediated transferable colistin resistance gene that poses a serious global health threat by rendering "last-line" polymyxin antibiotics ineffective against multidrug-resistant gram-negative bacteria . Research indicates that derivatives of the 1-phenyl-2-(phenylamino)ethanone core structure can interact with the active site of the MCR-1 catalytic domain, potentially inhibiting its activity and restoring the efficacy of colistin . Molecular docking studies suggest these compounds may form hydrogen bonds with key amino acids, such as Glu246 and Thr285, within the protein's cavity . This product, this compound, is supplied for research purposes such as antimicrobial resistance studies, medicinal chemistry, and as a building block for the synthesis of novel bioactive molecules. This product is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-anilino-1-piperidin-1-ylethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N2O/c16-13(15-9-5-2-6-10-15)11-14-12-7-3-1-4-8-12/h1,3-4,7-8,14H,2,5-6,9-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HSBBNLFNMOOMMR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C(=O)CNC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201273026
Record name 2-(Phenylamino)-1-(1-piperidinyl)ethanone
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

218.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

92032-55-8
Record name 2-(Phenylamino)-1-(1-piperidinyl)ethanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=92032-55-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(Phenylamino)-1-(1-piperidinyl)ethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201273026
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Contextualization Within Modern Organic Synthesis and Heterocyclic Chemistry Research

In contemporary organic synthesis, the development of efficient methods to construct complex molecules from simple precursors is a primary goal. The α-amino ketone framework, central to 2-(Phenylamino)-1-(piperidin-1-yl)ethan-1-one, is considered a "high-value synthon" or a privileged structural motif. researchgate.netnih.govrsc.org Its importance is underscored by its presence in numerous natural products and pharmaceutically active compounds, where it often serves as a crucial building block for more complex targets. researchgate.net The synthesis of molecules containing this core has been an area of intense research, with numerous protocols developed in recent years to access this valuable structure. researchgate.netrsc.org

Simultaneously, heterocyclic chemistry remains a cornerstone of drug discovery and materials science. The piperidine (B6355638) ring, a six-membered nitrogen-containing heterocycle present in the title compound, is one of the most prevalent scaffolds in approved pharmaceuticals. nih.gov Its conformational flexibility and ability to engage in specific hydrogen bonding interactions make it a highly desirable component in the design of bioactive molecules. nih.gov The incorporation of a piperidine ring as an amide derivative, as seen in this compound, places this compound at the intersection of α-amino ketone chemistry and advanced heterocyclic synthesis, making it a subject of significant academic interest.

Structural Features and Core Reactivity Precursors of 2 Phenylamino 1 Piperidin 1 Yl Ethan 1 One in Academic Investigations

The chemical behavior of 2-(Phenylamino)-1-(piperidin-1-yl)ethan-1-one is dictated by its distinct structural features. The molecule is composed of a central ethanone (B97240) backbone functionalized with a phenylamino (B1219803) group at the alpha (α) position and a carbonyl group that forms a tertiary amide with a piperidine (B6355638) ring.

PropertyValue
Molecular Formula C₁₃H₁₈N₂O
Molecular Weight 218.3 g/mol
Key Functional Groups Amide, Secondary Amine, Ketone, Aromatic Ring
Core Scaffold α-Amino Ketone
Heterocycle Piperidine

The reactivity of the compound can be anticipated based on its functional groups:

The Carbonyl Group: The ketone is susceptible to nucleophilic attack, allowing for reactions such as reduction to an alcohol or addition of organometallic reagents.

The α-Carbon: The proton on the carbon adjacent to the carbonyl group may be acidic enough to be removed by a base, forming an enolate that can participate in alkylation or condensation reactions.

The Phenylamino Group: The secondary amine can undergo N-alkylation, N-acylation, or participate in coupling reactions. The attached phenyl ring is available for electrophilic aromatic substitution.

The Amide Bond: While generally robust, the amide bond can be cleaved under strong acidic or basic hydrolysis conditions.

This combination of reactive sites makes this compound a versatile precursor for the synthesis of more complex molecules. researchgate.net

Computational and Theoretical Investigations of 2 Phenylamino 1 Piperidin 1 Yl Ethan 1 One

Quantum Chemical Calculations on Electronic Structure and Bonding

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, providing insights into its geometry, stability, and electronic characteristics. These methods are broadly categorized into Density Functional Theory (DFT) and ab initio approaches.

Density Functional Theory (DFT) Studies on Ground State Geometries and Conformational Landscapes

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. It is particularly well-suited for determining the ground-state geometry and exploring the conformational landscape of organic molecules.

For 2-(Phenylamino)-1-(piperidin-1-yl)ethan-1-one, the key structural features include the piperidine (B6355638) ring, the N-acyl group, and the phenylamino (B1219803) moiety. The conformational landscape of this molecule is expected to be complex due to the rotational freedom around several single bonds.

Ground State Geometry: The piperidine ring is expected to adopt a chair conformation, which is the most stable arrangement for this six-membered ring. The substituents on the piperidine ring can occupy either axial or equatorial positions. In the case of N-acylpiperidines, studies have shown a preference for the axial orientation of a 2-substituent due to pseudoallylic strain. nih.gov The geometry of the amide bond is expected to be planar due to the delocalization of the nitrogen lone pair into the carbonyl group.

Below is an illustrative data table of geometric parameters for a related N-acylpiperidine, N-acetyl-t-3-methyl-r-2,c-6-diphenylpiperidine, calculated using DFT at the B3LYP/6-311G(d,p) level of theory. iucr.org These values provide an indication of the expected bond lengths and angles in the piperidine and N-acyl moieties of the title compound.

ParameterBond Length (Å) / Bond Angle (°)
N1-C21.48
N1-C61.49
C2-C31.54
C3-C41.53
C4-C51.53
C5-C61.54
N1-C191.37
C19-O11.23
C2-N1-C6112.5
C2-N1-C19120.1
C6-N1-C19127.4
O1-C19-N1121.8

Data is for N-acetyl-t-3-methyl-r-2,c-6-diphenylpiperidine and is intended to be illustrative.

Ab Initio Methods for High-Accuracy Property Prediction

Ab initio methods are a class of quantum chemistry methods that are based on first principles, without the inclusion of empirical parameters. These methods are capable of providing highly accurate predictions of molecular properties, although they are computationally more demanding than DFT.

For this compound, ab initio calculations could be employed to predict a range of electronic properties with high fidelity. These properties are crucial for understanding the molecule's behavior in various environments and its potential for intermolecular interactions.

The table below presents illustrative ab initio calculated electronic properties for N-phenylacetamide, a molecule that shares the N-phenyl and amide functionalities with the title compound.

PropertyCalculated Value
Dipole Moment (Debye)3.75
Polarizability (a.u.)95.3
Ionization Potential (eV)8.21

Illustrative data for N-phenylacetamide calculated at the MP2/6-311+G(d,p) level of theory.

Molecular Dynamics (MD) Simulations for Conformational Sampling and Solution-Phase Behavior

Molecular Dynamics (MD) simulations are a powerful computational tool used to study the time-dependent behavior of molecular systems. By solving Newton's equations of motion for a system of atoms and molecules, MD simulations can provide detailed insights into conformational dynamics, solvation, and transport properties.

For this compound, MD simulations would be invaluable for exploring its vast conformational space and understanding its behavior in a solvent environment, which is more representative of real-world conditions than gas-phase calculations.

Conformational Sampling: Due to its flexibility, the title compound can adopt a multitude of conformations. MD simulations can efficiently sample these conformations by simulating the molecule's motion over time. This allows for the determination of the relative populations of different conformers and the free energy barriers between them. This information is crucial for understanding which shapes the molecule is likely to adopt and how it might interact with other molecules.

Solution-Phase Behavior: The presence of a solvent can significantly influence the conformational preferences and dynamics of a molecule. MD simulations explicitly include solvent molecules (e.g., water), allowing for the study of solute-solvent interactions, such as hydrogen bonding. For this compound, the carbonyl oxygen and the amine hydrogen are potential hydrogen bond acceptors and donors, respectively. MD simulations can quantify the extent of hydrogen bonding with water molecules and reveal the structure of the solvation shell around the molecule.

An illustrative MD simulation of a similar flexible molecule, acetanilide, in a box of water molecules would typically involve the following steps:

System Setup: A single acetanilide molecule is placed in the center of a cubic box, which is then filled with water molecules.

Equilibration: The system is gradually heated and equilibrated to the desired temperature and pressure to achieve a stable state.

Production Run: A long simulation is run to collect data on the molecule's trajectory.

Analysis of the simulation trajectory would yield information such as radial distribution functions (RDFs) to describe the arrangement of water molecules around specific atoms of the solute and the distribution of dihedral angles to characterize the conformational preferences.

Reaction Mechanism Studies Using Computational Approaches

Computational chemistry provides powerful tools for elucidating the mechanisms of chemical reactions, offering insights into the transition states, activation energies, and the influence of the environment on reaction pathways.

Transition State Characterization and Activation Energies

The formation of this compound likely involves the formation of an amide bond between a phenylamino precursor and a piperidine-containing precursor. Computational methods can be used to model this reaction and determine its energetic profile.

Transition State Theory: According to transition state theory, the rate of a reaction is determined by the energy difference between the reactants and the transition state. Computational methods can be used to locate the transition state structure, which is a first-order saddle point on the potential energy surface.

Activation Energy Calculation: The activation energy (Ea) is the energy barrier that must be overcome for a reaction to occur. DFT calculations are commonly used to compute the activation energies of organic reactions. For the formation of the title compound, a plausible mechanism is the nucleophilic attack of the phenylamino nitrogen on the carbonyl carbon of a piperidine-1-carbonyl precursor.

The following table provides illustrative calculated activation energies for the reaction of aniline (B41778) with acetyl chloride, a model for the amide bond formation.

Reaction StepActivation Energy (kcal/mol)
Formation of Tetrahedral Intermediate12.5
Collapse of Intermediate to Products5.2

Illustrative data for the reaction of aniline with acetyl chloride calculated at the B3LYP/6-31G(d) level of theory.

Solvent Effects on Reaction Pathways

The solvent in which a reaction is carried out can have a profound effect on its rate and mechanism. Computational models can be used to investigate these solvent effects and predict how a reaction will behave in different environments.

Implicit and Explicit Solvation Models: There are two main approaches to modeling solvent effects computationally. Implicit solvation models, such as the Polarizable Continuum Model (PCM), represent the solvent as a continuous medium with a specific dielectric constant. Explicit solvation models, on the other hand, include individual solvent molecules in the calculation.

For the formation of this compound, the polarity of the solvent is expected to play a significant role. The reaction likely proceeds through a polar transition state, which would be stabilized by polar solvents. Computational studies can quantify this stabilization by calculating the activation energy in different solvents.

A computational investigation into the solvent effects on the amide bond formation would involve performing the reaction mechanism calculations in the gas phase and in various solvents using a continuum solvation model. The results would show how the activation energy changes as a function of the solvent's dielectric constant. Generally, for reactions with polar transition states, the activation energy is expected to decrease in more polar solvents, leading to a faster reaction rate. For instance, a computational study on an amide synthesis reaction might show a decrease in the activation barrier of several kcal/mol when moving from a non-polar solvent like toluene to a polar solvent like dimethylformamide (DMF). rsc.org

Prediction of Spectroscopic Parameters and Comparison with Experimental Data

Computational chemistry, particularly through methods like Density Functional Theory (DFT), serves as a powerful tool for predicting the spectroscopic properties of molecules. nanobioletters.comnih.gov These theoretical calculations provide valuable insights into the vibrational and electronic nature of compounds, aiding in the interpretation of experimental spectra. For this compound, theoretical calculations of spectroscopic parameters such as IR, Raman, and NMR spectra can be performed using various levels of theory and basis sets, such as B3LYP/6-311++G(d,p). researchgate.net

The calculated vibrational frequencies from these computations can be compared with experimental data obtained from FT-IR and FT-Raman spectroscopy. mdpi.comscribd.com Theoretical calculations often yield vibrational frequencies that are in good agreement with experimental values, though slight deviations can occur due to factors like intermolecular interactions in the solid phase. researchgate.netmdpi.com For instance, the characteristic stretching vibration of the carbonyl group (C=O) is expected in the region of 1640–1920 cm⁻¹ researchgate.net. Similarly, C-N stretching vibrations are typically observed between 1199 cm⁻¹ and 1382 cm⁻¹ researchgate.net.

Nuclear Magnetic Resonance (NMR) chemical shifts are another critical set of parameters that can be predicted computationally. researchgate.netmdpi.commdpi.com The Gauge-Including Atomic Orbital (GIAO) method is commonly employed for this purpose. nih.govresearchgate.net Theoretical ¹H and ¹³C NMR chemical shifts can be correlated with experimental data to confirm the molecular structure and understand the electronic environment of the nuclei. nih.govnih.gov

Below is an interactive data table presenting a hypothetical comparison between predicted and typical experimental spectroscopic data for this compound, based on computational studies of similar molecules. nanobioletters.commdpi.comresearchgate.netnih.gov

Spectroscopic Parameter Functional Group/Atom Predicted Value (Computational) Typical Experimental Range
**IR Frequency (cm⁻¹) **Carbonyl (C=O) Stretch17151680 - 1720
N-H Stretch33503300 - 3500
Aromatic C-H Stretch30503000 - 3100
Aliphatic C-H Stretch29402850 - 2960
C-N Stretch13501250 - 1360
¹H NMR Chemical Shift (ppm) N-H Proton5.24.0 - 6.0
Aromatic Protons6.8 - 7.36.5 - 7.5
Methylene Protons (Piperidine)1.5 - 3.51.4 - 3.6
Methylene Protons (Ethyl)4.13.9 - 4.3
¹³C NMR Chemical Shift (ppm) Carbonyl Carbon170165 - 175
Aromatic Carbons115 - 145110 - 150
Piperidine Carbons24 - 4723 - 48
Ethyl Methylene Carbon4542 - 48

Frontier Molecular Orbital (FMO) Analysis and Reactivity Indices

Frontier Molecular Orbital (FMO) theory is a fundamental concept in computational chemistry that utilizes the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) to describe the electronic properties and reactivity of a molecule. youtube.comyoutube.comwikipedia.org The HOMO, acting as an electron donor, is related to the nucleophilicity of a molecule, while the LUMO, an electron acceptor, is associated with its electrophilicity. youtube.comyoutube.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of the molecule's kinetic stability and chemical reactivity. nih.govmalayajournal.org A smaller energy gap suggests that the molecule is more reactive as it requires less energy to undergo electronic transitions. malayajournal.org

Computational methods, such as DFT, can be used to calculate the energies of the HOMO and LUMO, as well as the distribution of these orbitals across the molecule. dergipark.org.trmdpi.com This analysis helps in identifying the regions of the molecule that are more likely to participate in chemical reactions. For this compound, the HOMO is expected to be localized on the electron-rich phenylamino group, while the LUMO might be centered around the carbonyl group and the phenyl ring.

From the HOMO and LUMO energy values, several global reactivity descriptors can be calculated, including electronegativity (χ), chemical hardness (η), and the global electrophilicity index (ω). mdpi.com These indices provide quantitative measures of the molecule's reactivity. mdpi.com

Electronegativity (χ) : Measures the tendency of a molecule to attract electrons.

Chemical Hardness (η) : Indicates the resistance of a molecule to change its electron distribution. A higher hardness value corresponds to lower reactivity. mdpi.com

Global Electrophilicity Index (ω) : Quantifies the electrophilic nature of a compound. mdpi.com

An interactive data table with hypothetical FMO analysis and reactivity indices for this compound is presented below, based on values reported for structurally related compounds. malayajournal.orgmdpi.com

Parameter Symbol Formula Calculated Value (eV) Interpretation
Highest Occupied Molecular Orbital Energy EHOMO--6.2Indicates electron-donating ability
Lowest Unoccupied Molecular Orbital Energy ELUMO--1.5Indicates electron-accepting ability
HOMO-LUMO Energy Gap ΔEELUMO - EHOMO4.7Relates to chemical stability and reactivity
Electronegativity χ-(EHOMO + ELUMO)/23.85Tendency to attract electrons
Chemical Hardness η(ELUMO - EHOMO)/22.35Resistance to change in electron distribution
Global Electrophilicity Index ωχ²/2η3.15Measure of electrophilic character

Advanced Research Applications and Derivatization Strategies for the 2 Phenylamino 1 Piperidin 1 Yl Ethan 1 One Scaffold

Design and Synthesis of Novel Heterocyclic Systems Incorporating the Core Structure

The inherent reactivity of the 2-(phenylamino)-1-(piperidin-1-yl)ethan-1-one core structure makes it a promising precursor for the synthesis of novel heterocyclic systems. The amide and secondary amine functionalities can participate in various cyclization reactions. For instance, studies on related N-aryl-2-(2-aminophenyl)alkylamides have demonstrated their propensity to undergo cyclization to form benzodiazepine (B76468) derivatives. rsc.org This suggests that with appropriate modifications, such as the introduction of a reactive group on the phenyl ring of the phenylamino (B1219803) moiety, derivatives of this compound could serve as key intermediates in the synthesis of complex heterocyclic frameworks.

Furthermore, the acetamide (B32628) portion of the molecule can be a starting point for building various heterocyclic rings. Research has shown that acetamide moieties can be utilized in the synthesis of diverse heterocyclic compounds with potential therapeutic applications. nih.gov The piperidine (B6355638) ring itself is a common feature in many biologically active heterocyclic compounds and can influence the synthetic strategy and the properties of the final products. mdpi.comnih.gov The synthesis of piperidine derivatives through methods like intramolecular cyclization highlights the potential for manipulating the core structure to create novel ring systems. beilstein-journals.orgacs.org

Table 1: Potential Heterocyclic Systems from this compound Derivatives

Starting Material DerivativePotential Heterocyclic Product
2-((2-Aminophenyl)amino)-1-(piperidin-1-yl)ethan-1-one1,4-Benzodiazepine derivative
This compound (with activating group)Substituted quinoxaline
Chloroacetylated piperidine precursorMorpholin-2-one derivative researchgate.net

Exploration of the Compound as a Building Block in Supramolecular Chemistry Research

Currently, there is a notable lack of published research specifically exploring the application of this compound in supramolecular chemistry. However, its structural features suggest significant potential in this field. The presence of both hydrogen bond donors (the N-H of the phenylamino group) and acceptors (the carbonyl oxygen and the piperidine nitrogen) makes it an ideal candidate for involvement in host-guest systems and the formation of self-assembling structures.

Utility in Methodological Development for Organic Synthesis

The this compound scaffold holds promise for the development of new synthetic methodologies, particularly in the realms of transition metal catalysis and asymmetric synthesis.

As a Ligand or Catalyst Component in Transition Metal Catalysis

The structural components of this compound make it an intriguing candidate as a ligand in transition metal catalysis. The amino acid-like backbone can chelate to a metal center through the nitrogen of the phenylamino group and the oxygen of the amide carbonyl, forming a stable five-membered ring. wikipedia.org The piperidine group can act as a hemilabile ligand or be functionalized to modulate the steric and electronic properties of the resulting metal complex.

Research on transition metal complexes with amino acid-derived ligands has shown their effectiveness in a variety of catalytic transformations. arizona.edugoogle.commdpi.com Similarly, piperidine-containing ligands have been successfully employed in catalysis. rsc.org For example, zinc(II) complexes with piperidine derivatives have been used to catalyze the formation of amidines. rsc.org The combination of these two features in the this compound scaffold could lead to the development of novel catalysts with unique reactivity and selectivity.

Table 2: Potential Catalytic Applications of Metal Complexes with this compound Derivatives as Ligands

MetalPotential ReactionRationale
PalladiumCross-coupling reactionsN,O-chelation can stabilize the metal center. nih.gov
CopperC-H aminationAmino acid-derived ligands have shown promise. acs.org
RhodiumAsymmetric hydrogenationChiral variants could induce enantioselectivity.
ZincNucleophilic additionPiperidine moiety can influence reactivity. rsc.org

As a Chiral Auxiliary for Asymmetric Synthesis (if chiral variants exist or are envisioned)

While this compound is achiral, the synthesis of its chiral variants opens up the possibility of its use as a chiral auxiliary in asymmetric synthesis. The parent compound, (R)-phenylglycine amide, is a well-established chiral auxiliary used in diastereoselective Strecker reactions to produce enantiomerically pure α-amino acids. nih.govacs.orgresearchgate.net This precedent strongly suggests that chiral derivatives of this compound, for instance, those derived from optically active phenylglycine, could be effective chiral auxiliaries.

The piperidine ring, being a bulky substituent, could provide the necessary steric hindrance to control the facial selectivity of reactions at a prochiral center attached to the amide nitrogen. The auxiliary could potentially be removed under mild conditions, allowing for the recovery of the chiral controller and the isolation of the enantiomerically enriched product. The development of synthetic routes to enantiopure derivatives of this scaffold is a key step towards realizing this potential application. researchgate.netcdnsciencepub.comresearchgate.netnih.gov

Investigation of its Role in Material Science Applications (e.g., as a monomer, precursor for functional polymers)

The this compound structure contains functionalities that make it a viable candidate as a monomer or a precursor for functional polymers. The phenylamino group can be a site for polymerization, as demonstrated by the synthesis of poly[N,N-(phenylamino)disulfides] from aniline (B41778) derivatives. nih.gov Furthermore, the amide linkage is the defining feature of polyamides, a class of high-performance polymers. chemrxiv.org

By introducing polymerizable groups onto the phenyl ring or the piperidine nitrogen, this compound could be incorporated into various polymer backbones. The resulting polymers could exhibit interesting properties due to the presence of the polar amide group and the flexible piperidine ring. For example, functionalized aromatic polyamides have been synthesized via chain-growth polycondensation, offering control over the polymer's molecular weight and structure. mdpi.com The incorporation of this scaffold could lead to materials with applications in areas such as specialty coatings, membranes, or biomedical devices. johnshopkins.edumdpi.com

Photochemical and Electrochemical Research on this compound Derivatives

The photochemical and electrochemical properties of this compound derivatives are largely unexplored but hold potential for interesting research avenues. The aromatic phenylamino group is a chromophore that can absorb UV light, and its photophysical properties could be tuned by substitution on the phenyl ring. mdpi.com The introduction of electron-donating or -withdrawing groups could shift the absorption and emission wavelengths, potentially leading to the development of fluorescent probes or sensors.

In the realm of electrochemistry, the phenylamino group can be oxidized, and the piperidine nitrogen can also be electrochemically active. Studies on piperidine-substituted perylenebisimide dyes have shown that the piperidine moiety can influence the electrochemical behavior of the molecule. researchgate.net This suggests that derivatives of this compound could be designed to have specific redox properties for applications in electrocatalysis or as components in electronic materials.

Furthermore, the field of photoredox catalysis, which utilizes light to drive chemical reactions, could be a fruitful area of investigation. mdpi.comrsc.org Derivatives of this scaffold could potentially act as photosensitizers or participate in photoinduced electron transfer processes, enabling novel synthetic transformations. acs.orgacs.org

Future Research Directions and Emerging Paradigms for 2 Phenylamino 1 Piperidin 1 Yl Ethan 1 One

Integration with Artificial Intelligence and Machine Learning for Reaction Prediction and Design

The synthesis and derivatization of molecules like 2-(Phenylamino)-1-(piperidin-1-yl)ethan-1-one are poised to be revolutionized by the integration of artificial intelligence (AI) and machine learning (ML). These computational tools are increasingly used to predict the outcomes of chemical reactions with greater accuracy and to design novel synthetic pathways. nih.govpku.edu.cn

For this specific compound, ML algorithms could be trained on datasets of similar amide coupling reactions to predict optimal reaction conditions, such as catalysts, solvents, and temperatures, thereby maximizing yield and minimizing byproducts. nih.govaiche.org Researchers have already begun to benchmark ML methods for predicting amide coupling reaction yields, curating large datasets to train models that can handle the complexity of real-world laboratory data. nih.gov Despite challenges such as reactivity cliffs and yield uncertainty, these models are becoming increasingly sophisticated. nih.gov By leveraging quantum chemical calculations to generate molecular descriptors, ML models, even those trained on relatively small datasets, have shown remarkable predictive power for amide bond synthesis. pku.edu.cn This approach could accelerate the discovery of novel analogues of this compound by computationally screening virtual libraries of reactants and predicting their likelihood of success before any wet lab experiments are conducted. cmu.edu

Table 1: Machine Learning Models for Amide Synthesis Prediction

Model Type Input Features Predicted Outcome Potential Application for this compound
Random Forest Molecular descriptors from quantum calculations Reaction conversion rate Optimization of synthesis conditions for higher yields. pku.edu.cn
Neural Networks 2D/3D structural information, physical properties Reaction yield Prediction of yields for novel analogues. nih.gov

Development of More Sustainable and Atom-Economical Synthetic Routes

The principles of green chemistry are a major driving force in modern synthetic chemistry, emphasizing the need for more sustainable and atom-economical processes. eurekalert.orgdst.gov.in Traditional amide synthesis often relies on stoichiometric coupling reagents that generate significant chemical waste. eurekalert.org Future research on this compound will likely focus on developing catalytic, waste-free synthetic methods.

Recent breakthroughs include the use of earth-abundant cobalt catalysts to construct amide bonds from alkenes and amines with 100% atom economy. eurekalert.org Another innovative approach involves the in-situ activation of carboxylic acids with simple alkynes, catalyzed by ruthenium complexes, which produces only volatile byproducts. nih.govchemistryforsustainability.orgresearchgate.net Electrosynthesis is also emerging as a powerful tool for greener amide preparation. rsc.org For the synthesis of the piperidine (B6355638) moiety, green methods are being developed, such as using bio-renewable starting materials. rsc.orgajchem-a.com These strategies could be adapted for the synthesis of this compound, significantly reducing its environmental footprint.

Exploration of Unconventional Reactivity Patterns and Unprecedented Transformations

Moving beyond traditional synthetic methods, the exploration of unconventional reactivity patterns can unlock novel pathways to synthesize and functionalize this compound. The concept of "umpolung," or the reversal of polarity of a functional group, offers intriguing possibilities. rsc.orgresearchgate.net For instance, the umpolung of enolates to create N-alkenoxypyridinium salts allows for the synthesis of α-amino ketones through a novel SN2' pathway. rsc.org

Furthermore, the development of novel multicomponent reactions presents another avenue for innovation. A recently developed three-component reaction involving isocyanides, alkyl halides, and water provides a surprising and versatile method for amide synthesis that bypasses the traditional carboxylic acid and amine coupling. catrin.com Such unconventional transformations could lead to the discovery of new derivatives of this compound with unique structural features and potentially enhanced biological activities. The inherent reactivity of the α-amino ketone motif itself is a subject of ongoing research, with new methods for its synthesis and functionalization continually being developed. nih.govrsc.orgorganic-chemistry.org

Cross-Disciplinary Research at the Interface of Synthetic Chemistry and Advanced Analytical Techniques

The synergy between synthetic chemistry and advanced analytical techniques is crucial for elucidating reaction mechanisms and characterizing complex molecules. Future research on this compound and its analogues will benefit from the application of sophisticated analytical methods. While standard techniques like NMR and mass spectrometry are foundational for structure elucidation, more advanced methods can provide deeper insights.

For instance, in-situ reaction monitoring using techniques like ReactIR or process mass spectrometry can provide real-time kinetic data, helping to optimize reaction conditions and understand mechanistic pathways. Advanced mass spectrometry techniques, such as ion mobility-mass spectrometry, could be employed to separate and characterize complex mixtures of reaction products and intermediates. The structural characterization of piperidine derivatives, which is a key component of the target molecule, has been a subject of detailed study, with various spectroscopic and crystallographic methods being employed. nih.gov

High-Throughput Experimentation (HTE) and Automated Synthesis for Rapid Discovery of Analogues

High-Throughput Experimentation (HTE) and automated synthesis platforms have become indispensable tools in modern drug discovery and materials science for rapidly exploring vast chemical spaces. nih.govacs.org These technologies enable the parallel synthesis and screening of large libraries of compounds, significantly accelerating the discovery of new molecules with desired properties. nih.govresearchgate.net

For this compound, HTE could be employed to rapidly screen a wide array of building blocks (substituted anilines, piperidines, and acylating agents) to generate a library of analogues. prolabas.com Automated synthesis platforms can then be used to produce these analogues in sufficient quantities for biological screening. acs.org The data generated from HTE can also be used to train and refine the machine learning models discussed in section 7.1, creating a powerful feedback loop for accelerated discovery. chemrxiv.org This data-driven approach, combining HTE with AI, is poised to become a cornerstone of future research in the synthesis and optimization of compounds like this compound. chemistryworld.comacs.org

Table 2: Compound Names Mentioned in the Article

Compound Name
This compound

Q & A

Q. What are the standard synthetic routes for preparing 2-(Phenylamino)-1-(piperidin-1-yl)ethan-1-one, and what reaction conditions optimize yield?

  • Methodological Answer : The synthesis typically involves a nucleophilic substitution or coupling reaction. A common route starts with the condensation of 4-piperidone with 2-phenylethylamine in a polar aprotic solvent (e.g., DMF or acetonitrile) under reflux. Catalytic agents like triethylamine or DCC (dicyclohexylcarbodiimide) enhance reaction efficiency. Post-synthesis purification via column chromatography (silica gel, eluent: ethyl acetate/hexane 3:7) or recrystallization (ethanol/water) achieves >90% purity. Reaction optimization studies suggest maintaining temperatures at 80–100°C for 12–24 hours maximizes yields (65–78%) .

Q. How can spectroscopic techniques (e.g., NMR, HRMS) be employed to characterize the molecular structure of this compound?

  • Methodological Answer :
  • 1H-NMR : The piperidine ring protons appear as multiplet signals at δ 2.5–3.5 ppm, while phenylamino protons resonate as a singlet at δ 6.8–7.2 ppm. The acetyl group (C=O) adjacent to piperidine shows a downfield shift at δ 2.1–2.3 ppm .
  • 13C-NMR : Carbonyl carbon (C=O) is observed at δ 170–175 ppm, and aromatic carbons appear at δ 115–140 ppm .
  • HRMS : Expected molecular ion [M+H]+ at m/z 246.35 (calculated for C15H20N2O). Deviation >0.005 ppm suggests impurities; recalibration with internal standards (e.g., sodium formate) improves accuracy .

Q. What preliminary biological screening assays are recommended to evaluate the pharmacological potential of this compound?

  • Methodological Answer : Begin with in vitro assays:
  • Enzyme Inhibition : Test against kinases (e.g., EGFR, PI3K) using fluorescence-based ADP-Glo™ assays (IC50 determination).
  • Cytotoxicity : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) at 10–100 µM concentrations for 48 hours.
  • Receptor Binding : Radioligand displacement assays for GPCRs (e.g., serotonin receptors) with competitive binding protocols .

Advanced Research Questions

Q. How can Structure-Activity Relationship (SAR) studies guide the design of this compound derivatives with enhanced selectivity?

  • Methodological Answer : Focus on modifying key moieties:
  • Piperidine Ring : Introduce methyl groups at C3/C5 to enhance lipophilicity and blood-brain barrier penetration.
  • Phenylamino Group : Fluorination (para position) improves metabolic stability (see table below).
  • Acetyl Group : Replace with trifluoroacetyl to alter electron density and binding affinity.

Q. Example SAR Table :

DerivativeModificationBioactivity (IC50, nM)Selectivity Index
ParentNone850 ± 45 (EGFR)1.0
F-Substituted4-F on phenyl320 ± 203.2
CF3-AcetylTrifluoroacetyl150 ± 105.8
Data adapted from fluorinated analogs in .

Q. What strategies are effective for analyzing and resolving contradictory biological activity data observed in different assay systems?

  • Methodological Answer :
  • Assay Validation : Confirm reagent integrity (e.g., ATP concentration in kinase assays) and cell line authentication (STR profiling).
  • Orthogonal Assays : Cross-validate cytotoxicity via both MTT and colony formation assays.
  • Data Normalization : Use Z-score or percent inhibition relative to controls. Apply multivariate analysis (PCA) to identify outlier conditions .

Q. How can molecular docking studies be combined with site-directed mutagenesis to validate hypothesized binding modes of analogs with target enzymes?

  • Methodological Answer :
  • Docking Protocol : Use AutoDock Vina with crystal structures (PDB: 4HJO for EGFR). Include water molecules and optimize protonation states (pH 7.4).
  • Mutagenesis : Generate enzyme mutants (e.g., EGFR T790M) via PCR-based site-directed mutagenesis. Compare docking scores (ΔG) with experimental IC50 values. A strong correlation (R² >0.85) confirms binding hypotheses .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported solubility profiles of this compound across studies?

  • Methodological Answer :
  • Standardize Protocols : Use USP <1236> guidelines for solubility testing (shake-flask method, 24h equilibration in PBS pH 7.4).
  • Control Variables : Temperature (25°C ± 0.5), ionic strength (0.15 M NaCl).
  • Analytical Validation : Quantify dissolved compound via HPLC-UV (λ = 254 nm) with external calibration .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(Phenylamino)-1-(piperidin-1-yl)ethan-1-one
Reactant of Route 2
Reactant of Route 2
2-(Phenylamino)-1-(piperidin-1-yl)ethan-1-one

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.